4-(Trifluoromethyl)benzal chloride
Overview
Description
4-(Trifluoromethyl)benzal chloride is a useful research compound. Its molecular formula is C8H5Cl2F3 and its molecular weight is 229.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
4-(Trifluoromethyl)benzal chloride is a significant compound in organic synthesis, particularly in the formation of various pharmaceutical intermediates. Zhou Xiao-rui (2006) elaborated on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, via bromination, carboxylation, and chlorination, highlighting its economic value and practical advantages in pharmaceutical contexts (Zhou Xiao-rui, 2006).
Environmental Impact and Biodegradability
The presence and impact of this compound in environmental settings, especially in water bodies, have been a topic of concern. Research on related compounds like benzalkonium chlorides by Pereira and Tagkopoulos (2019) provides insights into the environmental contamination and toxicity of these chemicals. Their study emphasized the need for balanced regulatory actions considering both benefits and risks (Pereira & Tagkopoulos, 2019).
Analytical and Extraction Techniques
This compound has also been utilized in developing analytical techniques. Yan et al. (2015) demonstrated the use of 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles for the extraction and analysis of perfluorinated compounds in traditional Chinese medicine, highlighting its role in enhancing analytical methodologies (Yan et al., 2015).
Catalysis and Chemical Reactions
In the field of catalysis, this compound plays a pivotal role. Yadav and Lande (2005) discussed its application in tri-liquid phase transfer catalysis, focusing on the selective O-alkylation of vanillin with benzyl chloride. This study underscores its effectiveness in improving reaction rates and selectivities in complex chemical reactions (Yadav & Lande, 2005).
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzal chloride is a chemical compound used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff It is known to be used as an intermediate in the synthesis of various other compounds, suggesting that its targets may vary depending on the specific reaction it is involved in .
Mode of Action
It is known to undergo microwave-promoted suzuki-type coupling reactions with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone . This suggests that it can act as a reagent in coupling reactions, facilitating the formation of new bonds between molecules.
Biochemical Pathways
Its role in suzuki-type coupling reactions suggests that it may be involved in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. In the case of Suzuki-type coupling reactions, it facilitates the formation of new bonds between molecules, leading to the synthesis of 4-(trifluoromethyl)benzophenone .
Action Environment
This compound is sensitive to moisture and reacts with water to liberate toxic gas . It should be stored under dry inert gas and protected from humidity . Environmental factors such as temperature and pressure can also influence its reactivity and stability .
Properties
IUPAC Name |
1-(dichloromethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMMXXMEMTSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380498 | |
Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82510-98-3 | |
Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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